molecular formula C14H13BrN2O2 B14780705 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one CAS No. 1291490-35-1

3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

Cat. No.: B14780705
CAS No.: 1291490-35-1
M. Wt: 321.17 g/mol
InChI Key: BTPUKKOAFJDXJH-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its unique structure, which includes an azetidinone ring, a bromophenyl group, and a methylfuran group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methylfuran Group: The methylfuran group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    3-Amino-1-(4-fluorophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    3-Amino-1-(4-methylphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

1291490-35-1

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

InChI

InChI=1S/C14H13BrN2O2/c1-8-2-7-11(19-8)13-12(16)14(18)17(13)10-5-3-9(15)4-6-10/h2-7,12-13H,16H2,1H3

InChI Key

BTPUKKOAFJDXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N

Origin of Product

United States

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